

Kinase Selectivity Profile of EW-7195: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity profile of **EW-7195**, a potent inhibitor of Transforming Growth Factor- β (TGF- β) type I receptor kinase (ALK5). The performance of **EW-7195** is compared with other known ALK5 inhibitors, supported by available experimental data.

Introduction

EW-7195 is a small molecule inhibitor targeting ALK5, a key kinase in the TGF-β signaling pathway.[1][2] The TGF-β pathway plays a crucial role in a variety of cellular processes, and its dysregulation is implicated in diseases such as cancer and fibrosis. Consequently, inhibitors of this pathway, like **EW-7195**, are of significant interest for therapeutic development. A critical attribute for any kinase inhibitor is its selectivity, as off-target effects can lead to toxicity and reduced efficacy. This guide examines the kinase selectivity of **EW-7195** in comparison to other ALK5 inhibitors, including IN-1130, SB-505124, and Galunisertib (LY2157299).

Kinase Inhibition Profile

The inhibitory activity of **EW-7195** and its comparators against their primary target ALK5 and other kinases is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.



Kinase Target	EW-7195 IC50 (nM)	IN-1130 IC50 (nM)	SB-505124 IC50 (nM)	Galunisertib (LY2157299) IC50 (nM)
ALK5 (TGFβR1)	4.83[1][2]	5.3 (Smad3 phosphorylation)	47[3][4][5]	56[6]
ALK4 (ACVR1B)	Data not available	Data not available	129[3][4][5]	77.7[7]
p38α	>1,449 (>300- fold selective)	4,300	Data not available	Data not available
TGFβRII	Data not available	Data not available	Data not available	210
ALK6 (BMPR1B)	Data not available	Data not available	Data not available	470
ACVR2B	Data not available	Data not available	Data not available	690
MINK1	Data not available	Data not available	Data not available	Sub-micromolar

Note: A comprehensive kinase selectivity panel for **EW-7195** against a broad range of kinases is not publicly available. The data for Galunisertib (LY2157299) is derived from a screen against 456 kinases and is provided here as a benchmark for a comprehensive selectivity profile.[8]

Experimental Protocols

The determination of kinase inhibitory activity is crucial for assessing the potency and selectivity of compounds like **EW-7195**. Below are detailed methodologies for key experiments cited in this guide.

In Vitro ALK5 Kinase Inhibition Assay (Radiometric)

This assay quantifies the phosphorylation of a substrate by the ALK5 kinase in the presence of an inhibitor.



- Reaction Setup: The kinase reaction is typically performed in a buffer containing Tris-HCl, MgCl2, MnCl2, and DTT. The purified recombinant ALK5 enzyme (e.g., 10 nM) is preincubated with varying concentrations of the test compound (like EW-7195) for a defined period (e.g., 10 minutes) at 37°C.
- Initiation of Reaction: The kinase reaction is initiated by the addition of ATP (e.g., 3 μM) mixed with a radioactive isotope such as [γ-33P]ATP.
- Incubation: The reaction mixture is incubated for a specific time (e.g., 15 minutes) at 37°C to allow for substrate phosphorylation.
- Termination: The reaction is stopped by adding SDS-PAGE sample buffer.
- Analysis: The samples are boiled and then separated by SDS-PAGE. The gel is dried and the incorporated radioactivity is quantified using a phosphorimager or scintillation counter.
- IC50 Determination: The percentage of inhibition at each compound concentration is calculated relative to a control without inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

LanthaScreen™ Eu Kinase Binding Assay

This is a fluorescence resonance energy transfer (FRET)-based assay that measures the binding of an inhibitor to the kinase.

Assay Principle: The assay relies on the binding of a fluorescently labeled tracer to the
kinase, which is tagged with a Europium (Eu)-labeled antibody. When the tracer binds to the
kinase, FRET occurs between the Eu-donor and the tracer's acceptor fluorophore. A test
compound that binds to the kinase's ATP-binding site will displace the tracer, leading to a
decrease in the FRET signal.

Procedure:

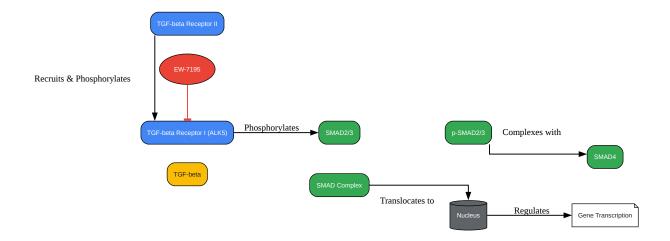
- Test compounds are serially diluted and added to a 384-well plate.
- A mixture of the ALK5 kinase and the Eu-labeled anti-tag antibody is added.
- The fluorescently labeled kinase tracer is added to initiate the binding competition.



- The plate is incubated at room temperature for a specified time (e.g., 1 hour) to reach binding equilibrium.
- Data Acquisition: The FRET signal is measured using a plate reader capable of timeresolved fluorescence measurements.
- IC50 Calculation: The data is normalized to controls and the IC50 value is calculated from the resulting dose-response curve.

Signaling Pathway

The diagram below illustrates the canonical TGF- β signaling pathway, which is inhibited by **EW-7195**.



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TGF- β signaling pathway and the inhibitory action of **EW-7195**.



Conclusion

EW-7195 is a highly potent inhibitor of ALK5 with an IC50 in the low nanomolar range, demonstrating significant selectivity over the p38 α kinase. When compared to other ALK5 inhibitors, **EW-7195** shows comparable or greater potency for its primary target. However, a complete understanding of its selectivity requires profiling against a broad panel of kinases, for which public data is currently unavailable. The detailed kinase profile of Galunisertib (LY2157299) underscores the importance of such comprehensive screening in modern drug development to anticipate potential off-target effects and to better understand the inhibitor's mechanism of action. The experimental protocols provided offer a standardized framework for the continued evaluation and comparison of novel kinase inhibitors targeting the TGF- β pathway.

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References

- 1. An novel inhibitor of TGF-β type I receptor, IN-1130, blocks breast cancer lung metastasis through inhibition of epithelial-mesenchymal transition PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TGF-β receptor-specific NanoBRET Target Engagement in living cells for high-throughput kinase inhibitor screens PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinase Selectivity Profiling Services [promega.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 6. Frontiers | Therapeutic Targets for the Treatment of Cardiac Fibrosis and Cancer: Focusing on TGF-β Signaling [frontiersin.org]
- 7. EW-7197 Attenuates the Progression of Diabetic Nephropathy in db/db Mice through Suppression of Fibrogenesis and Inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 8. kinaselogistics.com [kinaselogistics.com]



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